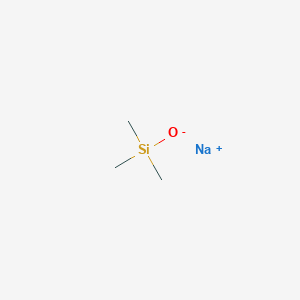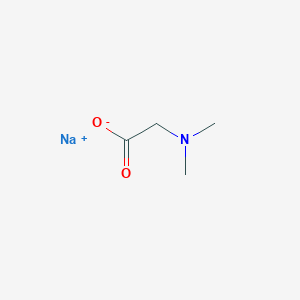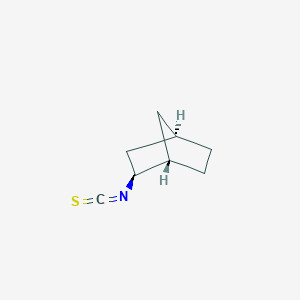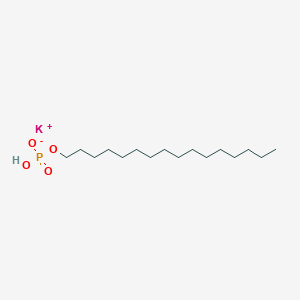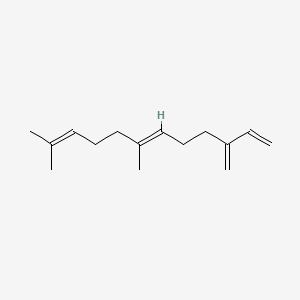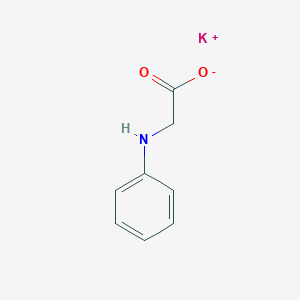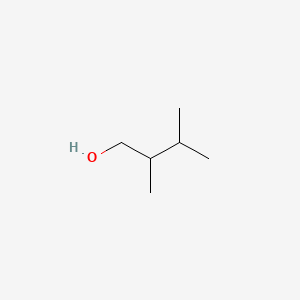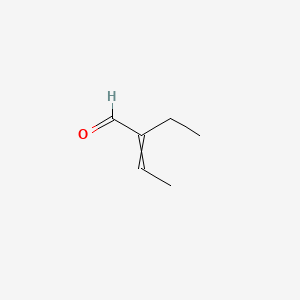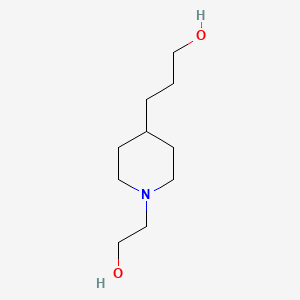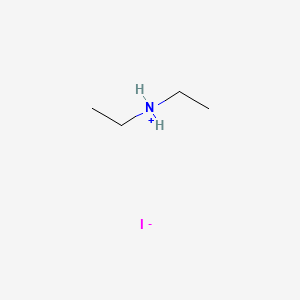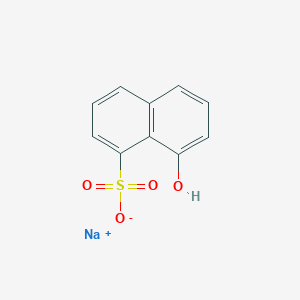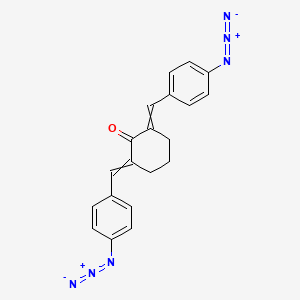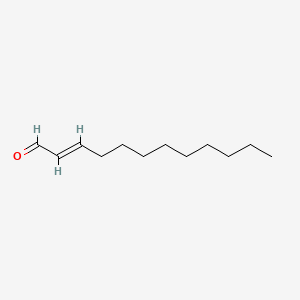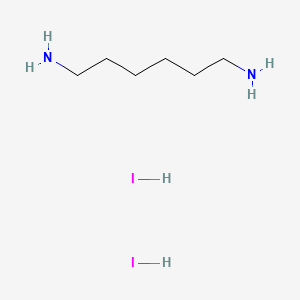
Hexane-1,6-diamine Dihydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexane-1,6-diamine–hydrogen iodide (1/2), also known as hexamethylenediammonium diiodide, is a chemical compound with the molecular formula C6H16N2·2HI. It is a white to light yellow or light orange powder or crystalline solid. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexane-1,6-diamine–hydrogen iodide (1/2) can be synthesized through the reaction of hexane-1,6-diamine with hydrogen iodide. The reaction typically involves the following steps:
- Dissolving hexane-1,6-diamine in an appropriate solvent.
- Adding hydrogen iodide to the solution.
- Allowing the reaction to proceed under controlled temperature and pressure conditions.
- Isolating the product by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of hexane-1,6-diamine–hydrogen iodide (1/2) follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Hexane-1,6-diamine–hydrogen iodide (1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The iodide ions can be substituted with other halides or nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium chloride or potassium bromide can be used for halide exchange reactions
Major Products
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Corresponding halide salts
Wissenschaftliche Forschungsanwendungen
Hexane-1,6-diamine–hydrogen iodide (1/2) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including perovskite solar cells .
Wirkmechanismus
The mechanism of action of hexane-1,6-diamine–hydrogen iodide (1/2) involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and ionic interactions with these targets, leading to changes in their structure and function. This can result in the inhibition of enzyme activity or alteration of protein-protein interactions .
Vergleich Mit ähnlichen Verbindungen
Hexane-1,6-diamine–hydrogen iodide (1/2) can be compared with other similar compounds, such as:
Hexane-1,6-diamine: The parent compound without the iodide ions.
Hexamethylenediammonium diiodide: Another name for the same compound.
Hexamethylenediamine dihydroiodide: A similar compound with slight variations in the molecular structure
Uniqueness
The uniqueness of hexane-1,6-diamine–hydrogen iodide (1/2) lies in its specific combination of hexane-1,6-diamine with hydrogen iodide, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry .
Eigenschaften
IUPAC Name |
hexane-1,6-diamine;dihydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2HI/c7-5-3-1-2-4-6-8;;/h1-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZXDFQTNLTDMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCN.I.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18I2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942282 |
Source


|
| Record name | Hexane-1,6-diamine--hydrogen iodide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20208-23-5 |
Source


|
| Record name | Hexane-1,6-diamine--hydrogen iodide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
